5-hydroxypyridine-3-carbothioamide
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Overview
Description
5-Hydroxypyridine-3-carbothioamide is a chemical compound with the molecular formula C6H6N2OS and a molecular weight of 154.19 g/mol . This compound has garnered attention in the scientific community due to its unique physical and chemical properties. It is characterized by the presence of a hydroxyl group at the 5-position and a carbothioamide group at the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypyridine-3-carbothioamide typically involves the reaction of 5-hydroxypyridine with thiocarbamide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Hydroxypyridine-3-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-hydroxypyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways . The hydroxyl and carbothioamide groups play crucial roles in its reactivity and biological activity . The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
- 5-Hydroxypyridine-2-carbothioamide
- 5-Hydroxypyridine-4-carbothioamide
- 5-Hydroxy-2-methylpyridine-3-carbothioamide
Comparison: 5-Hydroxypyridine-3-carbothioamide is unique due to the specific positioning of the hydroxyl and carbothioamide groups, which influence its chemical reactivity and biological activity . Compared to its analogs, it may exhibit different reactivity patterns and biological effects .
Properties
CAS No. |
1256804-23-5 |
---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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